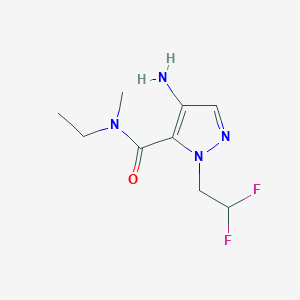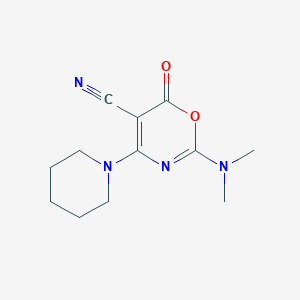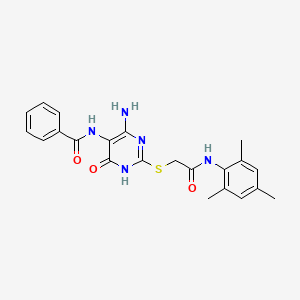![molecular formula C13H20N2 B2571586 [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine CAS No. 91904-23-3](/img/structure/B2571586.png)
[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine” is a chemical compound with the CAS Number: 91904-23-3 . It has a molecular weight of 204.32 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is [1-(2-phenylethyl)-3-pyrrolidinyl]methanamine . The InChI code is 1S/C13H20N2/c14-10-13-7-9-15 (11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 204.32 .Applications De Recherche Scientifique
Synthesis and Catalytic Applications:
- A study by Roffe et al. (2016) involved the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their use in catalytic applications, particularly in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalysis where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticancer Activity:
- Mbugua et al. (2020) reported the synthesis of new palladium (Pd)II and platinum (Pt)II complexes from the Schiff base ligands derived from R-(phenyl)methanamine. These complexes demonstrated significant anticancer activity against various human cancerous and noncancerous cell lines. One complex, in particular, showed strong DNA-binding affinity and reduced cell viability of cancerous cell lines (Mbugua et al., 2020).
Molecular Structure and Hydrogen Bonding Studies:
- A study by Akerman and Chiazzari (2014) focused on the synthesis of three pyrrolide-imine Schiff base compounds, including 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine. The study provided insights into the complementary hydrogen bonding and molecular structures of these compounds (Akerman & Chiazzari, 2014).
Photocytotoxicity in Red Light:
- Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other ligands. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines, indicating potential applications in targeted cancer therapy (Basu et al., 2014).
Diamino Scaffold for Peptide Sequences:
- Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold as a diamino derivative to stabilize parallel turn conformations in short peptide sequences. This work could have implications in peptide chemistry and drug design (Bucci et al., 2018).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has GHS05, GHS07 pictograms .
Propriétés
IUPAC Name |
[1-(2-phenylethyl)pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-13-7-9-15(11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBXXSVOVHAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2571506.png)
![N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2571507.png)
![4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2571509.png)




![5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2571514.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2571518.png)

![1-((2-amino-2-oxoethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2571524.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2571525.png)
